1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are known to exhibit a wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of similar compounds involves the use of reagents such as HBr in MeCO2H, Me2CO, EtOAc, and K2CO3, MeI, DMF . The process typically involves heating the reagents at reflux for a certain period, followed by evaporation of the solvent in vacuo. The crude material obtained is then purified by column chromatography .Scientific Research Applications
Antimicrobial Activity
A study on novel benzamide derivatives, including structures related to the compound , showed significant antimicrobial activity against a range of bacteria and fungi. The research highlighted the synthesis and characterization of these compounds and evaluated their in vitro activity, demonstrating potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).
Anti-Inflammatory and Analgesic Agents
Another study synthesized derivatives from visnaginone and khellinone, incorporating morpholine, which exhibited COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This research suggests these compounds, similar in structure to the query compound, could be further explored for their therapeutic potential (Abu‐Hashem et al., 2020).
Heterocyclic Compound Synthesis
Research focused on the synthesis of novel heterocyclic compounds, including tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These findings are relevant for the development of new synthetic routes and potential pharmacologically active molecules (Abdalha et al., 2011).
Novel Synthesis Methods
A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines by condensation and subsequent reactions was developed. This study contributes to the synthetic chemistry field by providing new strategies for creating complex molecules (Kuznetsov et al., 2007).
Future Directions
The future directions for this compound could involve further exploration of its effects on various RTKs and tubulin inhibitory properties. The goal would be to identify single molecules as MTAs with multiple angiokinase inhibitory potential . Additionally, further studies could be conducted to improve hinge region binding in the ATP-binding site of RTKs .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M transition points in the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. The most significant is the cell cycle pathway , where CDKs play a crucial role in regulating the progression from G1 to S phase and from G2 to M phase . By inhibiting CDKs, this compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
Based on its structural similarity to other cdk inhibitors, it is likely to have good bioavailability and stability
Result of Action
The primary result of this compound’s action is cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the treatment of cancers, particularly those that are dependent on the cell cycle for growth and proliferation .
properties
IUPAC Name |
6-benzyl-12-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-19-8-9-23-28-24-21(26(33)31(23)17-19)16-22(30(24)18-20-6-3-2-4-7-20)25(32)27-10-5-11-29-12-14-34-15-13-29/h2-4,6-9,16-17H,5,10-15,18H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVEMCFHYUEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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